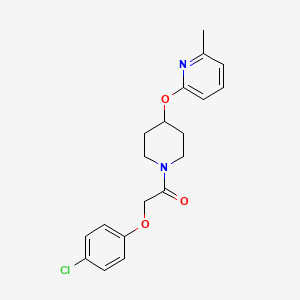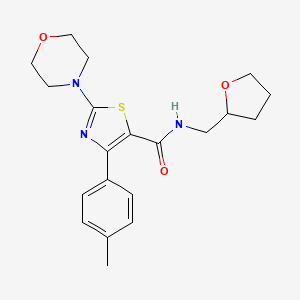
2-morpholino-N-((tetrahydrofuran-2-yl)methyl)-4-(p-tolyl)thiazole-5-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-morpholino-N-((tetrahydrofuran-2-yl)methyl)-4-(p-tolyl)thiazole-5-carboxamide is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various areas. It is a thiazole derivative that has been synthesized using a specific method and has shown promising results in terms of its mechanism of action, biochemical and physiological effects, and future directions for research.
Applications De Recherche Scientifique
Synthesis and Chemical Reactions
2-Morpholino-N-((tetrahydrofuran-2-yl)methyl)-4-(p-tolyl)thiazole-5-carboxamide is involved in various chemical synthesis processes, showing its utility in forming complex chemical structures. For instance, its derivatives have been synthesized through reactions with bases, leading to the formation of thioamides and other thiazole derivatives (Yu. O. Remizov et al., 2019). Another study highlights the synthesis of novel compounds with potential as anti-inflammatory and analgesic agents, indicating the chemical's role in medicinal chemistry development (A. Abu‐Hashem et al., 2020).
Antimicrobial and Antitumor Properties
Research into 2-morpholino derivatives has also explored their antimicrobial properties. Studies have reported the synthesis of new triazole derivatives containing the morpholine moiety, which exhibited significant antimicrobial activity (D. Sahin et al., 2012). Additionally, compounds with a morpholino group have been identified as promising candidates for new anticancer agents, demonstrating the potential of this chemical structure in contributing to antitumor research (V. Horishny et al., 2020).
Neuroprotective and Cognitive Enhancing Effects
The morpholino moiety in compounds has been linked to neuroprotective and cognitive-enhancing effects. For example, morpholino arecoline derivatives have shown muscarinic receptor 1 agonist activity, indicating their potential use in models of Alzheimer's presenile dementia (M. Malviya et al., 2009). This demonstrates the compound's relevance in researching treatments for neurodegenerative diseases.
Material Science and Photophysical Properties
Furthermore, 2-morpholino derivatives have applications in material science and photophysical studies. The synthesis of morpholine-2,5-dione derivatives has been explored for developing polyesteramides with pendant functional groups, indicating its use in creating new materials with specific properties (P. J. I. Veld et al., 1992). Additionally, the photophysical characterization of morpholine compounds provides insight into their potential use in photophysical applications (Taylor Chin et al., 2010).
Propriétés
IUPAC Name |
4-(4-methylphenyl)-2-morpholin-4-yl-N-(oxolan-2-ylmethyl)-1,3-thiazole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25N3O3S/c1-14-4-6-15(7-5-14)17-18(19(24)21-13-16-3-2-10-26-16)27-20(22-17)23-8-11-25-12-9-23/h4-7,16H,2-3,8-13H2,1H3,(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ODQMWHHXLIWCGB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=C(SC(=N2)N3CCOCC3)C(=O)NCC4CCCO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4-methylphenyl)-2-morpholin-4-yl-N-(oxolan-2-ylmethyl)-1,3-thiazole-5-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

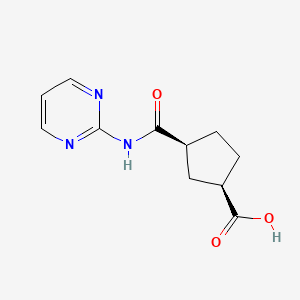
![Sodium;2-[[(3R)-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidin-3-yl]amino]acetate](/img/structure/B2689512.png)
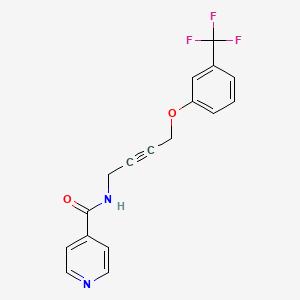
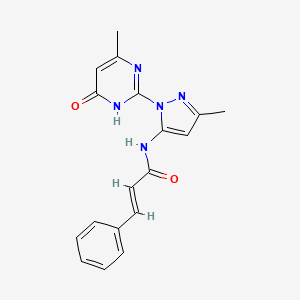
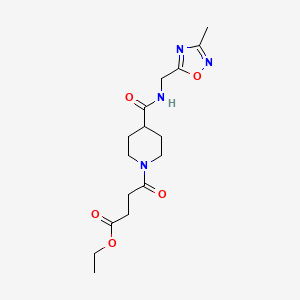
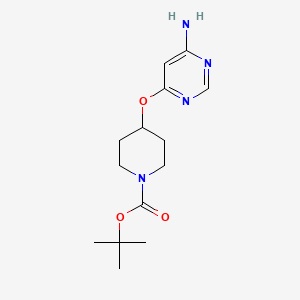
![5-bromo-N-[1-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)cyclohexyl]-2-furamide](/img/structure/B2689520.png)
![4-[Methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]quinoline-3-carboxylic acid](/img/structure/B2689521.png)

![(4-ethoxyphenyl)[4-(4-isopropylphenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-yl]methanone](/img/structure/B2689523.png)
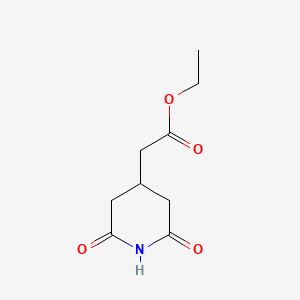
![5-Nitro-2-[(tetrahydrofuran-2-ylmethyl)amino]benzonitrile](/img/structure/B2689525.png)
![3-Methoxy-N-methyl-N-[[1-(oxan-3-ylmethyl)piperidin-4-yl]methyl]pyrazin-2-amine](/img/structure/B2689528.png)
